REACTION_SMILES
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[Al+3:21].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:33][CH2:34][O:35][CH2:36][CH3:37].[Cl-:18].[Cl:12][C:13]([O:14][CH2:15][CH3:16])=[O:17].[Cl:1][c:2]1[c:3]([CH2:9][CH2:10][NH2:11])[c:4]([Cl:8])[cH:5][cH:6][cH:7]1.[H-:20].[H-:23].[H-:24].[H-:25].[Li+:22].[NH4+:19].[Na+:27].[OH-:26].[OH2:38]>>[Cl:1][c:2]1[c:3]([CH2:9][CH2:10][NH:11][CH3:13])[c:4]([Cl:8])[cH:5][cH:6][cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOC(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
NCCc1c(Cl)cccc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCc1c(Cl)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |